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Compound of Interest

Compound Name:
4-(4-Benzylpiperazin-1-

yl)benzaldehyde

Cat. No.: B060489 Get Quote

An In-depth Technical Guide to the Spectral Analysis of 4-(4-Benzylpiperazin-1-
yl)benzaldehyde

Introduction: Elucidating the Molecular Architecture
4-(4-Benzylpiperazin-1-yl)benzaldehyde is a bifunctional organic molecule of significant

interest in medicinal chemistry and materials science. Its structure marries a reactive

benzaldehyde moiety with a pharmacologically relevant benzylpiperazine scaffold. The

molecular formula is C₁₈H₂₀N₂O, and it has a molecular weight of approximately 280.37 g/mol .

[1][2] The compound typically presents as a solid with a melting point in the range of 73-75 °C.

[1]

Accurate structural confirmation and purity assessment are paramount for any scientific

application. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed and non-destructive view

of the molecule's atomic arrangement and connectivity. This guide serves as a comprehensive

reference for the acquisition and interpretation of the spectral data for 4-(4-Benzylpiperazin-1-
yl)benzaldehyde, grounded in the fundamental principles of spectroscopy and expert analysis

of its constituent functional groups.

Caption: Chemical Structure of 4-(4-Benzylpiperazin-1-yl)benzaldehyde.
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Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic

molecule in solution. It provides detailed information about the chemical environment,

connectivity, and spatial arrangement of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-Benzylpiperazin-1-
yl)benzaldehyde in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃)

or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. CDCl₃ is often preferred

for its ability to dissolve a wide range of organic compounds.

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field

strength provides better signal dispersion and resolution, which is crucial for unambiguously

assigning protons in the aromatic regions.

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key

parameters include a spectral width of approximately 12 ppm, a sufficient number of scans

(e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2

seconds.

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.

A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of

¹³C, a significantly larger number of scans is necessary.

¹H NMR: Predicted Spectrum and Interpretation
The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The

predicted chemical shifts (δ) are based on the known effects of adjacent functional groups.
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Proton Environments Predicted ¹H NMR Spectrum (ppm)

H (Aldehyde) ~9.9 ppm (s)Deshielded by C=O

H (Aromatic, adjacent to CHO) ~7.8 ppm (d)Deshielded by C=O

H (Aromatic, adjacent to N) ~6.9 ppm (d)Shielded by N

H (Benzyl Ring) ~7.3 ppm (m)

CH₂ (Benzylic) ~3.5 ppm (s)

CH₂ (Piperazine, adjacent to Benzyl) ~2.5 ppm (t)

CH₂ (Piperazine, adjacent to Ring) ~3.4 ppm (t)

Click to download full resolution via product page

Caption: Logical relationship between proton environments and predicted ¹H NMR signals.

Table 1: Predicted ¹H NMR Spectral Data
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~9.9 Singlet (s) 1H Aldehyde (-CHO)

The aldehyde

proton is highly

deshielded by

the adjacent

electronegative

oxygen atom and

the magnetic

anisotropy of the

carbonyl group.

[3]

~7.8 Doublet (d) 2H
Aromatic (ortho

to -CHO)

These protons

are deshielded

by the electron-

withdrawing

aldehyde group.

They appear as

a doublet due to

coupling with the

adjacent protons

(ortho to the

piperazine).

~7.3 Multiplet (m) 5H
Benzyl group

aromatic

Protons on the

monosubstituted

benzyl ring

typically appear

as a complex

multiplet in this

region.

~6.9 Doublet (d) 2H Aromatic (ortho

to piperazine)

The nitrogen

atom of the

piperazine ring is

electron-
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donating,

causing an

upfield

(shielding) shift

of these protons

compared to

unsubstituted

benzene. They

appear as a

doublet due to

coupling with

their neighbors.

~3.5 Singlet (s) 2H
Benzylic (-CH₂-

Ph)

The methylene

protons adjacent

to the benzyl ring

appear as a

singlet.

~3.4 Triplet (t) 4H
Piperazine (-

CH₂-N-Ar)

These protons

are on the

piperazine ring

adjacent to the

benzaldehyde

moiety. Their

chemical shift is

influenced by the

aromatic ring.

~2.5 Triplet (t) 4H
Piperazine (-

CH₂-N-CH₂Ph)

These protons

are on the

piperazine ring

adjacent to the

benzylic carbon.

¹³C NMR: Predicted Spectrum and Interpretation
The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. The

signals are typically sharp singlets due to proton decoupling.
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Table 2: Predicted ¹³C NMR Spectral Data
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~191 Aldehyde Carbonyl (C=O)

The aldehyde carbonyl carbon

is characteristically found in

the far downfield region of the

spectrum.[4]

~155 Aromatic C (C-N)

The carbon atom directly

attached to the electron-

donating piperazine nitrogen is

significantly deshielded.

~138 Aromatic C (ipso, Benzyl)
The ipso-carbon of the benzyl

group.

~132 Aromatic C (C-CHO)
The carbon atom to which the

aldehyde group is attached.

~130 Aromatic CH (ortho to -CHO)
Aromatic carbons in the

benzaldehyde ring.

~129 Aromatic CH (Benzyl)
Aromatic carbons in the benzyl

ring.

~128 Aromatic CH (Benzyl)
Aromatic carbons in the benzyl

ring.

~127 Aromatic CH (Benzyl)
Aromatic carbons in the benzyl

ring.

~115 Aromatic CH (ortho to N)

These carbons are shielded by

the electron-donating effect of

the piperazine nitrogen.

~63 Benzylic Carbon (-CH₂-Ph) The benzylic carbon atom.

~53
Piperazine Carbon (-CH₂-N-

CH₂Ph)

Piperazine carbons adjacent to

the benzyl group.

~49 Piperazine Carbon (-CH₂-N-Ar) Piperazine carbons adjacent to

the benzaldehyde ring,
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deshielded by the aromatic

system.

Part 2: Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for

identifying the presence of specific functional groups, each of which has a characteristic

absorption frequency.

Experimental Protocol: FTIR Data Acquisition
Methodology: The spectrum is most conveniently obtained using a Fourier Transform

Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory. A small amount of the solid sample is placed directly onto the ATR crystal.

Data Collection: A background spectrum of the clean, empty ATR crystal is recorded first.

Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added to produce the

final spectrum with a resolution of 4 cm⁻¹.

Predicted Spectrum and Interpretation
The IR spectrum is a molecular fingerprint. The key to its interpretation is recognizing the

characteristic absorption bands for the molecule's functional groups.

Key Functional Groups

Characteristic IR Absorptions (cm⁻¹)

Aldehyde (CHO)

C-H Stretch
~2820 & ~2720 cm⁻¹

Diagnostic

C=O Stretch (very strong)
~1700 cm⁻¹

Diagnostic

Aromatic Rings

C=C Stretch
~1600 & ~1500 cm⁻¹

C-H Stretch
>3000 cm⁻¹

Piperazine (C-N)

C-N Stretch
~1200-1300 cm⁻¹

Aliphatic (C-H)

C-H Stretch
~2850-2950 cm⁻¹
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Click to download full resolution via product page

Caption: Correlation of functional groups to their expected IR absorption regions.

Table 3: Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

> 3000 Medium Aromatic C-H Stretch

Stretching vibration of

C-H bonds where the

carbon is sp²

hybridized.

2850-2950 Medium Aliphatic C-H Stretch

Symmetric and

asymmetric stretching

of the C-H bonds in

the piperazine and

benzylic methylene

groups.

~2820 & ~2720 Weak-Medium Aldehyde C-H Stretch

A pair of bands (Fermi

resonance)

characteristic of the C-

H bond in an aldehyde

group. Their presence

is a strong

confirmation of the

aldehyde functionality.

[5]

~1700 Strong, Sharp
Carbonyl (C=O)

Stretch

This is one of the

most intense and

recognizable bands in

the spectrum,

corresponding to the

C=O double bond of

the aldehyde.[6]

~1600, ~1500 Medium-Strong Aromatic C=C Stretch

In-plane stretching

vibrations of the

carbon-carbon bonds

within the two

aromatic rings.
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1200-1300 Medium C-N Stretch

Stretching vibration of

the carbon-nitrogen

bonds of the tertiary

amines in the

piperazine ring.

Part 3: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the

molecular weight and deduce structural information from fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data
Acquisition

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. A

beam of high-energy electrons bombards the sample, causing ionization and fragmentation.

Instrumentation: The sample is introduced into the ion source of a mass spectrometer (e.g.,

a Quadrupole or Time-of-Flight analyzer). The resulting ions are separated based on their

m/z ratio and detected.

Predicted Fragmentation and Interpretation
The fragmentation pattern is a direct consequence of the molecule's structure, with cleavage

occurring at the weakest bonds or leading to the formation of particularly stable ions. The

molecular ion (M⁺˙) peak is expected at m/z 280, corresponding to the molecular weight.[1]
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Molecular Ion [M]⁺˙
m/z 280

Tropylium Ion
[C₇H₇]⁺
m/z 91

- C₁₁H₁₃N₂O•

[M - C₇H₇]⁺
m/z 189

- C₇H₇• (Benzyl)

[M - CHO]⁺
m/z 251

- CHO• (Aldehyde)

[C₉H₁₀N]⁺
m/z 134

- C₃H₅N•

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Table 4: Predicted Major Mass Fragments
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m/z Value Proposed Fragment Rationale

280 [C₁₈H₂₀N₂O]⁺˙ Molecular Ion (M⁺˙)

251 [C₁₇H₁₉N₂]⁺

Loss of the formyl radical

(•CHO) from the molecular ion.

[7]

189 [C₁₁H₁₃N₂O]⁺

Loss of the benzyl radical

(•CH₂Ph) via cleavage of the

C-N bond.

134 [C₉H₁₀N]⁺

A common fragment in

piperazine derivatives resulting

from ring cleavage.

91 [C₇H₇]⁺

Tropylium ion. This is a highly

stable carbocation and often

the base peak (most intense

signal) for compounds

containing a benzyl group.[8]

77 [C₆H₅]⁺

Phenyl cation, resulting from

the loss of the CHO group from

the benzaldehyde ring.[7]

The presence of a strong peak at m/z 91 is a definitive indicator of the benzyl moiety. The

combination of this fragment with the loss of 29 mass units (CHO) and the correct molecular

ion peak provides a self-validating system for confirming the structure of 4-(4-Benzylpiperazin-
1-yl)benzaldehyde.[8]

Conclusion
The comprehensive spectral analysis of 4-(4-Benzylpiperazin-1-yl)benzaldehyde provides an

unambiguous confirmation of its chemical structure. The predicted data, derived from

established principles of spectroscopy, serves as a robust benchmark for researchers. Key

identifying features include the aldehyde proton signal near 9.9 ppm in ¹H NMR, the strong

carbonyl stretch around 1700 cm⁻¹ in the IR spectrum, and the characteristic tropylium ion

fragment at m/z 91 in the mass spectrum. Together, these techniques offer a complete and
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validated portrait of the molecule, ensuring its identity and purity for applications in scientific

research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact
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